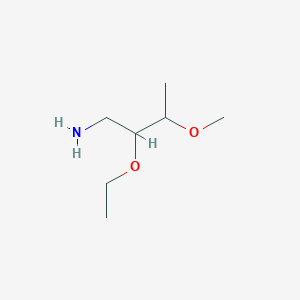![molecular formula C19H29N3O2S B13075909 N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine](/img/structure/B13075909.png)
N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine is a complex organic compound with the molecular formula C19H29N3O2S and a molecular weight of 363.52 g/mol . This compound features a diazabicyclo[2.2.1]heptane core, which is a bicyclic structure containing nitrogen atoms, making it a unique and interesting molecule for various scientific applications.
准备方法
The synthesis of N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine involves several steps. One common method includes the organocatalyzed asymmetric Michael addition of substituted triketopiperazines to enones, which affords products in high yield and enantiomeric ratio . Further modifications, such as epimerization and lactamization cascades, are applied to synthesize the desired diazabicyclo[2.2.1]heptane derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
化学反应分析
N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the molecule. Common reagents and conditions used in these reactions include strong bases, acids, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and natural product-like motifs.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The diazabicyclo[2.2.1]heptane core structure is known to interact with various biological targets, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine can be compared with other similar compounds, such as:
Diazabicyclo[2.2.1]heptane derivatives: These compounds share the same core structure and may exhibit similar biological activities.
Prolinamides: These compounds also possess natural product-like scaffolds and can be synthesized using similar synthetic routes.
Harmicine: Another compound with a similar core structure, used in various biological and chemical applications. The uniqueness of this compound lies in its specific functional groups and the potential for diverse applications in different fields.
属性
分子式 |
C19H29N3O2S |
|---|---|
分子量 |
363.5 g/mol |
IUPAC 名称 |
N-[[4-[(5-ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl]phenyl]methyl]cyclopentanamine |
InChI |
InChI=1S/C19H29N3O2S/c1-2-21-13-18-11-17(21)14-22(18)25(23,24)19-9-7-15(8-10-19)12-20-16-5-3-4-6-16/h7-10,16-18,20H,2-6,11-14H2,1H3 |
InChI 键 |
YZYYAIPQRVKYBO-UHFFFAOYSA-N |
规范 SMILES |
CCN1CC2CC1CN2S(=O)(=O)C3=CC=C(C=C3)CNC4CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


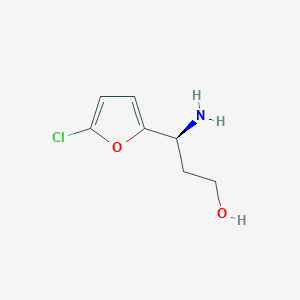
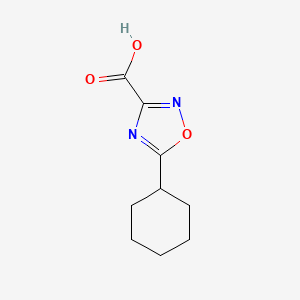
![[2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea](/img/structure/B13075840.png)
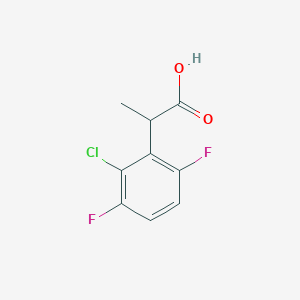
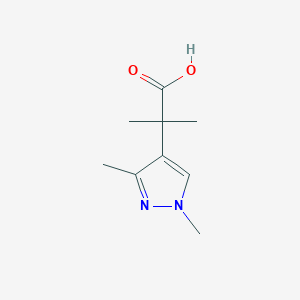
![1-[(4-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13075855.png)
![7-(Thiophen-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13075862.png)
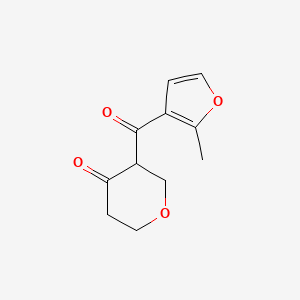
![7-methyl-2-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13075874.png)

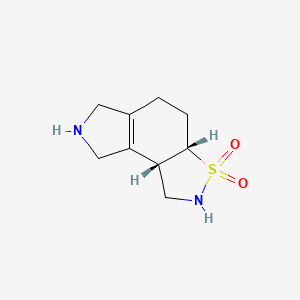
![4-Ethyl-1-methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine](/img/structure/B13075896.png)
![6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylicacid](/img/structure/B13075899.png)
